molecular formula C18H19N3O2S B2398564 2-(3-methoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448056-93-6

2-(3-methoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2398564
CAS RN: 1448056-93-6
M. Wt: 341.43
InChI Key: YFYIKVWDCKVDJP-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has gained attention in recent years due to its potential in scientific research. This compound is commonly referred to as "MPTP" and has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Novel Co(II) and Cu(II) Coordination Complexes : Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the development of coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, demonstrated through various in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the impact of hydrogen bonding on the self-assembly processes of these complexes, revealing intricate 1D and 2D supramolecular architectures (Chkirate et al., 2019).

Antimicrobial Activities

Synthesis and Antimicrobial Activities of New Substituted Indoles : The synthesis of new compounds with potential antimicrobial properties is explored, incorporating pyrazole derivatives. While the focus of the study is on indole derivatives, the methodology and biological activity assays provide a framework that could be applicable to the research and development of compounds like 2-(3-methoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide. These compounds show effects on arterial blood pressure and analgesic activity, offering insights into their potential biological applications (Hishmat et al., 1992).

Protein Tyrosine Phosphatase 1B Inhibitors

PTP1B Inhibitory Activity for Antidiabetic Applications : Derivatives of pyrazole-acetamide, specifically designed and synthesized for their PTP1B inhibitory activity, have been evaluated in vitro. These compounds demonstrated significant activity, correlating well with docking studies and in vivo screening for antidiabetic effects. This research underlines the potential of pyrazole-acetamide derivatives in the development of treatments for diabetes, suggesting a possible area of application for compounds like 2-(3-methoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (Saxena et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibittyrosinase , an enzyme that plays a key role in melanogenesis .

Biochemical Pathways

Given the potential inhibition of tyrosinase, it could affect themelanogenesis pathway . Tyrosinase is crucial for the production of melanin, and its inhibition could lead to reduced melanin synthesis.

Result of Action

Similar compounds have shown dose-dependent inhibitory effects on melanin content and intracellular tyrosinase in certain cell types . This suggests that the compound could potentially reduce melanin production.

properties

IUPAC Name

2-(3-methoxyphenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-23-15-5-2-4-14(12-15)13-18(22)19-8-10-21-9-7-16(20-21)17-6-3-11-24-17/h2-7,9,11-12H,8,10,13H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYIKVWDCKVDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

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